molecular formula C19H13F3N2O2 B1329927 Flufenican CAS No. 78863-62-4

Flufenican

Cat. No.: B1329927
CAS No.: 78863-62-4
M. Wt: 358.3 g/mol
InChI Key: VHLJOTFFKVPIAA-UHFFFAOYSA-N
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Description

Flufenican, known by its IUPAC name as N-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide , is a chemical compound primarily used as a herbicide. It belongs to the class of phenyl ether herbicides and is known for its effectiveness in controlling a wide range of broadleaf weeds in cereal crops .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flufenican is synthesized through a multi-step process involving the reaction of 3-(trifluoromethyl)phenol with 2-chloronicotinic acid . The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide . The reaction conditions often require heating to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Flufenican undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can have different herbicidal properties and applications .

Scientific Research Applications

Flufenican has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies involving herbicide action and environmental impact.

    Biology: this compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.

    Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.

    Industry: This compound is used in the formulation of herbicidal products for agricultural use

Mechanism of Action

Flufenican exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial in the biosynthesis of chlorophyll. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic compound that causes lipid peroxidation and cell membrane damage when exposed to light. The result is the death of the targeted weed species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Flufenican is unique due to its specific chemical structure, which provides a distinct mode of action and effectiveness against a wide range of broadleaf weeds. Its trifluoromethyl group enhances its herbicidal activity and environmental stability compared to other similar compounds .

Properties

IUPAC Name

N-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O2/c20-19(21,22)13-6-4-9-15(12-13)26-18-16(10-5-11-23-18)17(25)24-14-7-2-1-3-8-14/h1-12H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLJOTFFKVPIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)OC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30229348
Record name Flufenican
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78863-62-4
Record name Flufenican [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078863624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flufenican
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUFENICAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9I301L6EC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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